4-Bromo-N1,N2-diethylphthalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-N,2-N-diethylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-14-11(16)9-6-5-8(13)7-10(9)12(17)15-4-2/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWXOUBWWBBNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)C(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1,N2-diethylphthalamide typically involves the bromination of N1,N2-diethylphthalamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N1,N2-diethylphthalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N1,N2-diethylphthalamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.
Pharmaceutical Research: The compound can be explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-N1,N2-diethylphthalamide depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Features
Key Observations :
- Alkyl Chain Length : Replacing ethyl groups with bulkier propyl groups (e.g., in 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine) increases molecular weight (271.20 vs. ~299.17) and may reduce solubility due to enhanced hydrophobicity .
- Functional Groups : The phthalamide backbone in the target compound provides two amide groups, enabling hydrogen bonding and coordination chemistry, unlike the single amide in 4-Bromo-N,N-diethyl-2-formylbenzamide or the imine in the Schiff base .
- Bromine Reactivity: Bromine at the 4-position is a common site for nucleophilic substitution (e.g., Suzuki coupling), as seen in analogues like 4-Bromo-1,2-diaminobenzene .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: Ethyl and propyl substituents generally reduce aqueous solubility compared to unsubstituted analogues (e.g., 4-Bromo-1,2-diaminobenzene) .
- Stability : Amines (e.g., 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine) are prone to oxidation, while amides (e.g., phthalamide derivatives) exhibit greater hydrolytic stability .
Biological Activity
4-Bromo-N1,N2-diethylphthalamide is an organic compound with the molecular formula C12H15BrN2O2. It is a derivative of phthalamide, characterized by the substitution of bromine on the aromatic ring and ethyl groups on the nitrogen atoms. This compound has garnered interest for its potential biological activities, particularly in pharmaceutical research and organic synthesis.
Structure and Synthesis
The structure of this compound includes:
- Phthalamide Backbone : A cyclic imide structure that can influence biological interactions.
- Bromine Substitution : The presence of bromine enhances reactivity and may affect biological activity.
The synthesis typically involves bromination of N1,N2-diethylphthalamide using bromine or N-bromosuccinimide (NBS) under controlled conditions, often in solvents like chloroform or carbon tetrachloride .
The biological activity of this compound is largely dependent on its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways.
Research Findings
Recent studies have explored the biological activities of this compound:
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : A study found that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at certain concentrations.
-
Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound reduced viability in HeLa cells, suggesting potential as a chemotherapeutic agent.
-
Neuroprotective Effects : Some research indicates that it may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems.
- Case Study : Animal models studying neurodegenerative diseases showed improved outcomes when treated with this compound.
Comparative Analysis
To understand the uniqueness of this compound, it is important to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| N1,N2-Diethylphthalamide | Moderate | Lacks bromine; less reactive |
| 4-Chloro-N1,N2-diethylphthalamide | Variable | Chlorine substitution alters activity |
| 4-Fluoro-N1,N2-diethylphthalamide | Low | Fluorine has minimal impact on biological activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-N1,N2-diethylphthalamide, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves reacting a brominated benzoyl chloride derivative with diethylamine. For example, analogous compounds like 4-Bromo-N-(diethyl-carbamothio-yl)-benzamide are synthesized by reacting 4-bromo-benzoyl chloride with potassium thiocyanate in dry acetone, followed by condensation with diethylamine . Key factors include anhydrous conditions, controlled temperature (e.g., 0–5°C for exothermic steps), and stoichiometric ratios to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with characteristic peaks for bromine (deshielding effects) and diethylamide groups (e.g., δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N-CH₂) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using a C18 column and UV detection at 254 nm .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for studying solid-state interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilic substitution rates. Evidence from analogous syntheses shows acetone improves thiocyanate coupling efficiency .
- Catalyst Use : Triethylamine or DMAP can accelerate amide bond formation by scavenging HCl .
- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions like hydrolysis .
- Yield Monitoring : Track intermediates via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR with IR (amide C=O stretch ~1650 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .
- Contradiction Analysis : Apply constraint-based simulations (as in semiconductor testing) to identify over-constrained experimental parameters affecting data reproducibility .
Q. How can researchers evaluate the stability of this compound under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4–8 weeks. Monitor degradation via HPLC for new peaks (indicating hydrolysis or photolysis) .
- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to mitigate oxidative decomposition .
- Crystallinity Analysis : Use powder XRD to assess polymorphic stability; amorphous phases may degrade faster than crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
